molecular formula C6H6Cl3N B039848 4-Chloro-2-(chloromethyl)pyridine hydrochloride CAS No. 119396-04-2

4-Chloro-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B039848
CAS No.: 119396-04-2
M. Wt: 198.5 g/mol
InChI Key: YSQIIEIEMVWLQG-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H6Cl3N. It is a chlorinated derivative of pyridine and is commonly used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in the fields of chemistry, biology, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. One common method includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to 58-60°C while chlorine gas is introduced under light irradiation. The reaction temperature is maintained at 60-65°C until completion, as monitored by gas chromatography. The product is then isolated by distillation and converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield. The product is purified through crystallization and recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized pyridine compounds.

    Reduction Products: Reduced pyridine derivatives.

    Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Chloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications.

Biological Activity

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a chlorinated pyridine derivative with significant biological activity. This compound has garnered attention in various fields, including pharmacology and agrochemistry, due to its potential applications in drug synthesis and its interaction with biological systems.

  • Molecular Formula : C₆H₆Cl₂N
  • Molecular Weight : 198.48 g/mol
  • CAS Number : 119396-04-2

Biological Activity Overview

The biological activity of this compound is multifaceted, primarily involving its role as a substrate for cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential implications for drug metabolism and the development of therapeutic agents.

Key Biological Activities

  • Anti-inflammatory Effects :
    • The compound is involved in the synthesis of pyrimidines, which exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Studies have shown that derivatives of pyrimidines can significantly suppress COX-1 and COX-2 activities, leading to reduced production of inflammatory mediators such as prostaglandins .
    CompoundIC50 (μM) COX-1IC50 (μM) COX-2
    3b19.45 ± 0.0731.4 ± 0.12
    4b26.04 ± 0.3623.8 ± 0.20
    4d28.39 ± 0.0334.4 ± 0.10
  • Carcinogenic Potential :
    • A bioassay conducted on Fischer 344 rats and B6C3F1 mice indicated no significant positive associations between the administered dosages of the compound and mortality or tumor incidence, suggesting a limited carcinogenic risk at tested levels . However, a slight dose-related increase in subcutaneous fibromas was noted in male rats, warranting further investigation into its long-term effects.
  • Toxicological Profile :
    • The compound exhibits toxicity, including skin burns and eye damage upon contact, necessitating careful handling in laboratory settings . Its classification as a hazardous substance emphasizes the need for protective measures during its use.

This compound acts as an alkylating agent, capable of transferring alkyl groups to various biological targets. This property is crucial for its role in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific proteins involved in disease processes.

Synthesis and Derivative Studies

The synthesis of this compound typically involves chlorination reactions on pyridine derivatives, leading to various substituted products with distinct biological activities. Research indicates that modifications to the pyridine structure can enhance or alter biological efficacy, particularly concerning anti-inflammatory properties .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of related compounds, revealing that electron-withdrawing groups can significantly impact the pharmacological profiles of pyrimidine derivatives synthesized from this compound .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQIIEIEMVWLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627848
Record name 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119396-04-2
Record name 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-hydroxymethylpyridine (430 mg), thionyl chloride (0.43 ml) and DMF (1 drop) in chloroform (20 ml) was heated under reflux for 2 hours. The reaction mixture was concentrated to obtain the title compound (0.44 g) as a tan powder.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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